molecular formula C19H23FN4O2S B2422430 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1009264-01-0

5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2422430
M. Wt: 390.48
InChI Key: DUUHXLWTQODZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H23FN4O2S and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study focuses on the development of an orally active, water-soluble neurokinin-1 (h-NK1) receptor antagonist, which is effective in preclinical tests relevant to clinical efficacy in emesis and depression. The compound, with high affinity and long central duration of action, exemplifies the therapeutic potential in addressing conditions like depression and vomiting (Harrison et al., 2001).

Antimicrobial Activities

Another area of application is in the synthesis and evaluation of antimicrobial activities. Some new 1,2,4-Triazole Derivatives have been synthesized and screened for their effectiveness against various microorganisms, demonstrating the compound's potential in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).

Molecular Structure and Vibrational Analysis

Research also delves into the molecular structure, vibrational analysis, and thermodynamic properties of a closely related compound. Through quantum chemical calculations and experimental comparisons, insights into the compound's structural and electronic properties have been gained, highlighting its significance in the field of molecular chemistry (Medetalibeyoğlu et al., 2019).

GABAA Receptor Selective Agonism

Another significant application is the development of TPA023, a triazolopyridazine with partial agonist efficacy at α2 and α3 GABAA receptor subtypes, showcasing a nonsedating anxiolytic profile in rodents and primates. This highlights the compound's potential in treating anxiety without the sedative side effects commonly associated with benzodiazepines (Atack et al., 2006).

properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2S/c1-4-15-21-19-24(22-15)18(25)17(27-19)16(13-7-5-6-8-14(13)20)23-9-11(2)26-12(3)10-23/h5-8,11-12,16,25H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUHXLWTQODZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CC(OC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,6-Dimethylmorpholino)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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